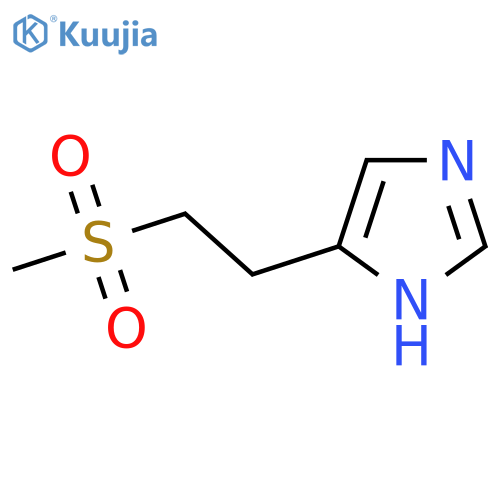Cas no 2228571-02-4 (4-(2-methanesulfonylethyl)-1H-imidazole)

2228571-02-4 structure
商品名:4-(2-methanesulfonylethyl)-1H-imidazole
4-(2-methanesulfonylethyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 4-(2-methanesulfonylethyl)-1H-imidazole
- 2228571-02-4
- EN300-1988308
-
- インチ: 1S/C6H10N2O2S/c1-11(9,10)3-2-6-4-7-5-8-6/h4-5H,2-3H2,1H3,(H,7,8)
- InChIKey: RQXYKHHDVYLIEV-UHFFFAOYSA-N
- ほほえんだ: S(C)(CCC1=CN=CN1)(=O)=O
計算された属性
- せいみつぶんしりょう: 174.04629874g/mol
- どういたいしつりょう: 174.04629874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
4-(2-methanesulfonylethyl)-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1988308-1g |
4-(2-methanesulfonylethyl)-1H-imidazole |
2228571-02-4 | 1g |
$1299.0 | 2023-09-16 | ||
| Enamine | EN300-1988308-5g |
4-(2-methanesulfonylethyl)-1H-imidazole |
2228571-02-4 | 5g |
$3770.0 | 2023-09-16 | ||
| Enamine | EN300-1988308-10.0g |
4-(2-methanesulfonylethyl)-1H-imidazole |
2228571-02-4 | 10g |
$5590.0 | 2023-06-02 | ||
| Enamine | EN300-1988308-0.05g |
4-(2-methanesulfonylethyl)-1H-imidazole |
2228571-02-4 | 0.05g |
$1091.0 | 2023-09-16 | ||
| Enamine | EN300-1988308-1.0g |
4-(2-methanesulfonylethyl)-1H-imidazole |
2228571-02-4 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1988308-0.5g |
4-(2-methanesulfonylethyl)-1H-imidazole |
2228571-02-4 | 0.5g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1988308-5.0g |
4-(2-methanesulfonylethyl)-1H-imidazole |
2228571-02-4 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1988308-2.5g |
4-(2-methanesulfonylethyl)-1H-imidazole |
2228571-02-4 | 2.5g |
$2548.0 | 2023-09-16 | ||
| Enamine | EN300-1988308-10g |
4-(2-methanesulfonylethyl)-1H-imidazole |
2228571-02-4 | 10g |
$5590.0 | 2023-09-16 | ||
| Enamine | EN300-1988308-0.1g |
4-(2-methanesulfonylethyl)-1H-imidazole |
2228571-02-4 | 0.1g |
$1144.0 | 2023-09-16 |
4-(2-methanesulfonylethyl)-1H-imidazole 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
2228571-02-4 (4-(2-methanesulfonylethyl)-1H-imidazole) 関連製品
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
